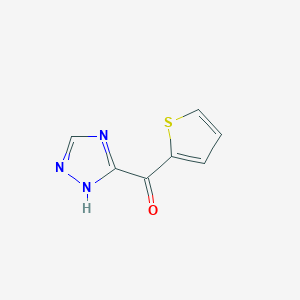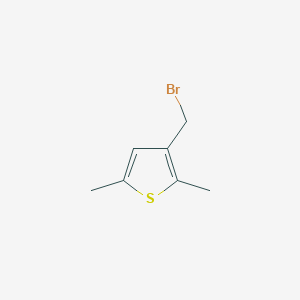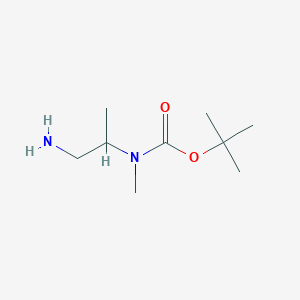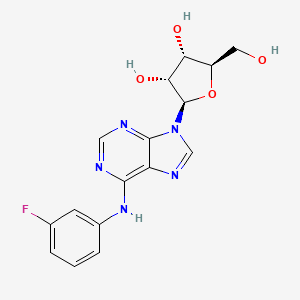
2-Amino-5-chloronicotinonitrile
説明
2-Amino-5-chloronicotinonitrile is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 2-Amino-5-chloronicotinonitrile is the enzyme nitrilase . This enzyme plays a crucial role in the biosynthesis of 2-chloronicotinic acid (2-CA), a significant building block for agrochemicals and pharmaceuticals .
Mode of Action
This compound: interacts with nitrilase through a process called hydrolysis . The compound binds to the enzyme, leading to a reaction that results in the efficient synthesis of 2-chloronicotinic acid . The development of nitrilase with ideal catalytic properties is crucial for this biosynthetic route with industrial potential .
Biochemical Pathways
The action of This compound affects the biochemical pathway of nitrilase-catalyzed hydrolysis . This pathway leads to the production of 2-chloronicotinic acid, which is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Result of Action
The action of This compound results in the efficient synthesis of 2-chloronicotinic acid . This compound is a valuable building block in the production of various agrochemicals and pharmaceuticals .
生化学分析
Biochemical Properties
2-Amino-5-chloronicotinonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 2-chloronicotinic acid. It interacts with nitrilase enzymes, such as those from Rhodococcus zopfii, which catalyze the hydrolysis of 2-chloronicotinonitrile to produce 2-chloronicotinic acid . This interaction involves the binding of this compound to the active site of the enzyme, where it undergoes hydrolysis. The specificity and efficiency of this reaction can be enhanced through mutations in the nitrilase enzyme, which improve its catalytic properties .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects the biosynthesis of 2-chloronicotinic acid, which is a key precursor for the synthesis of agrochemicals and pharmaceuticals . The compound’s interaction with nitrilase enzymes in cells leads to the production of 2-chloronicotinic acid, which can impact cell signaling pathways and gene expression related to metabolic processes. Additionally, the presence of this compound in cellular environments may influence cellular metabolism by altering the availability of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to produce 2-chloronicotinic acid . This reaction is facilitated by specific amino acid residues in the enzyme’s active site, which interact with the nitrile group of this compound. Mutations in these residues can enhance the enzyme’s catalytic efficiency and specificity, leading to improved production of 2-chloronicotinic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the hydrolysis of this compound by nitrilase enzymes can be completed within 16 hours, with the production of 2-chloronicotinic acid reaching its peak during this period . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic processes. Studies have shown that the production of 2-chloronicotinic acid from this compound can be optimized by adjusting the dosage of the compound and the concentration of nitrilase enzymes . High doses of this compound may result in toxic or adverse effects, including disruptions in cellular metabolism and gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of 2-chloronicotinic acid. This pathway involves the hydrolysis of this compound by nitrilase enzymes, which convert the nitrile group to a carboxylic acid group . The resulting 2-chloronicotinic acid can then be utilized in the synthesis of various agrochemicals and pharmaceuticals. The efficiency of this metabolic pathway can be influenced by the availability of nitrilase enzymes and the presence of cofactors that enhance enzyme activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with intracellular enzymes, such as nitrilase . Its distribution within tissues may be affected by the presence of transporters or binding proteins that facilitate its movement. Additionally, the localization of this compound within specific cellular compartments can impact its activity and function.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with intracellular enzymes and binding proteins. The compound may be localized to specific compartments, such as the cytoplasm or organelles, where it can interact with nitrilase enzymes . Post-translational modifications or targeting signals may also influence the subcellular localization of this compound, directing it to specific sites within the cell where it can exert its biochemical effects.
特性
IUPAC Name |
2-amino-5-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZKOYSPRIPDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734826 | |
| Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869557-28-8 | |
| Record name | 2-Amino-5-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)




![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)



![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)

